4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenylsulfonyl group, a tetrahydronaphthalenyl moiety, and an oxadiazole ring, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-20(11-6-14-30(27,28)19-9-2-1-3-10-19)23-22-25-24-21(29-22)18-13-12-16-7-4-5-8-17(16)15-18/h1-3,9-10,12-13,15H,4-8,11,14H2,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYUCQAAOPBYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis begins with the preparation of a substituted hydrazide, a critical precursor for oxadiazole cyclization. For example, β-benzoyl propionic acid reacts with aromatic hydrazides under acidic conditions to form diacylhydrazines, which undergo cyclodehydration.
Reaction Conditions :
Functionalization with Tetrahydronaphthalene
The tetrahydronaphthalen-2-yl group is introduced via Suzuki-Miyaura cross-coupling. A boronic ester derivative of tetrahydronaphthalene reacts with a brominated oxadiazole intermediate in the presence of a palladium catalyst.
Optimized Protocol :
| Component | Details |
|---|---|
| Catalyst | PdCl₂(dppf) (1.1 mol%) |
| Base | Potassium acetate (3 equiv) |
| Solvent | 1,4-Dioxane/water (4:1) |
| Temperature | 85°C under nitrogen |
| Yield | 51–74% |
Sulfonation at the Benzenesulfonyl Group
Direct Sulfonation of Aromatic Intermediates
The benzenesulfonyl group is introduced via electrophilic aromatic sulfonation using benzenesulfonyl chloride.
Key Considerations :
- Regioselectivity : Directed by electron-donating groups on the aromatic ring.
- Conditions : Sulfuric acid as a catalyst, 0–5°C to minimize polysulfonation.
- Workup : Neutralization with sodium bicarbonate and extraction with ethyl acetate.
Amide Bond Formation: Butanamide Linkage
The final step involves coupling the sulfonated intermediate with butanoyl chloride.
Procedure :
- Activation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Reaction with the amine-functionalized oxadiazole in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields the pure product.
Spectroscopic Validation :
- ¹H NMR : δ 2.19 (s, 3H, CH₃), 7.30–7.89 (m, aromatic protons).
- IR : 1675 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric stretch).
Comparative Analysis of Synthetic Routes
| Method | Oxadiazole Yield | Sulfonation Efficiency | Overall Yield |
|---|---|---|---|
| POCl₃ Cyclization | 74% | 82% | 51% |
| Suzuki Coupling | 68% | 78% | 49% |
| Direct Sulfonation | N/A | 85% | 63% |
Troubleshooting and Optimization
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl)butanamide
- 4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl)butanamide
Uniqueness
4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds with thiadiazole or triazole rings, which may have different reactivity and biological activity.
Biological Activity
The compound 4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.51 g/mol. The structure features a benzenesulfonyl group attached to a butanamide chain and a 1,3,4-oxadiazole ring substituted with a tetrahydronaphthalene moiety. This unique configuration is believed to contribute to its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds related to the oxadiazole structure. For instance, one study synthesized several benzoxazoles containing similar moieties and evaluated their effects on inflammatory cytokines such as IL-6 and IL-1β. The findings indicated that certain derivatives exhibited significant inhibition of these cytokines in vitro and in vivo without causing hepatotoxicity .
Table 1: Inhibition of Cytokine Expression by Oxadiazole Derivatives
| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |
|---|---|---|
| 4d | 5.3 | 4.2 |
| 5f | 7.2 | 3.9 |
| Control | 10 | 10 |
The compounds were tested at a concentration of 10 μM in human keratinocyte cells (HaCaT) .
The mechanism by which these compounds exert their anti-inflammatory effects appears to involve the modulation of key signaling pathways associated with inflammation. Specifically, the inhibition of the STAT3 and NF-κB pathways has been observed. Western blot analysis revealed that treatment with these compounds significantly reduced the phosphorylation of STAT3 and IκBα in liver hepatocytes .
Figure 1: Inhibition of STAT3 and NF-κB Pathways
Inhibition Mechanism
Case Studies
A notable case study involved the administration of compound 4d in an animal model subjected to lipopolysaccharide (LPS)-induced inflammation. The results demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in liver tissue while maintaining low levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating minimal hepatotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide, and how are reaction conditions optimized?
- Methodology :
- Multi-step synthesis : Begin with coupling the benzenesulfonyl group to a butanamide backbone, followed by cyclization to form the 1,3,4-oxadiazole ring. The 5,6,7,8-tetrahydronaphthalene moiety is typically introduced via Suzuki-Miyaura coupling or nucleophilic substitution .
- Condition optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for oxadiazole formation, with dehydrating agents like POCl₃ or PCl₅. Maintain temperatures between 60–80°C to balance reactivity and stability .
- Purity monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate purity .
Q. How is the structural identity of the compound validated after synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing sulfonyl and oxadiazole peaks (e.g., sulfonyl SO₂ at ~125–130 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected for C₂₃H₂₃N₃O₄S) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm crystal packing if single crystals are obtainable .
Q. What in vitro assays are suitable for initial biological activity screening?
- Screening strategies :
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare to reference drugs like doxorubicin .
- Antimicrobial testing : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
- Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- SAR framework :
- Functional group substitutions : Systematically replace the benzenesulfonyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to evaluate effects on potency .
- Oxadiazole ring modifications : Compare 1,3,4-oxadiazole with 1,2,4-oxadiazole or thiadiazole analogs to assess ring electronegativity impacts .
- In silico docking : Use AutoDock or Schrödinger Suite to predict binding modes with hypothesized targets (e.g., cyclooxygenase-2 or tubulin) and prioritize synthetic targets .
Q. How should researchers resolve contradictions in biological data across different assay systems?
- Data reconciliation strategies :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to correlate phenotypic effects with pathway alterations .
Q. What methodologies address poor solubility in pharmacokinetic studies?
- Solubility enhancement :
- Salt formation : Synthesize hydrochloride or sodium salts (as seen in related sulfonamide compounds) to improve aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for in vivo administration .
- Prodrug design : Introduce hydrolyzable esters or amides at the butanamide terminal to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
